Topiramate (lithium)

Description

Topiramate is a sulfamate-substituted monosaccharide with anticonvulsant properties, used for epilepsy, migraine prophylaxis, and off-label in bipolar disorder and alcohol dependence. Its mechanisms include modulation of voltage-gated sodium channels, enhancement of GABA activity, inhibition of glutamate receptors, and carbonic anhydrase inhibition . Lithium, a mood stabilizer, is a first-line treatment for bipolar disorder and cluster headaches (CH). Its therapeutic effects are attributed to glycogen synthase kinase-3 (GSK-3) inhibition, modulation of intracellular signaling pathways, and neuroprotective properties .

Lithium’s narrow therapeutic window (0.6–1.2 mmol/L) necessitates frequent serum monitoring to avoid toxicity, while topiramate requires dose titration to minimize cognitive side effects .

Properties

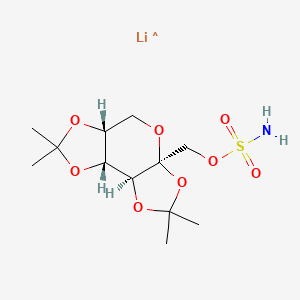

Molecular Formula |

C12H21LiNO8S |

|---|---|

Molecular Weight |

346.3 g/mol |

InChI |

InChI=1S/C12H21NO8S.Li/c1-10(2)18-7-5-16-12(6-17-22(13,14)15)9(8(7)19-10)20-11(3,4)21-12;/h7-9H,5-6H2,1-4H3,(H2,13,14,15);/t7-,8-,9+,12+;/m1./s1 |

InChI Key |

DDTLXSFZQSHOSV-WGAVTJJLSA-N |

Isomeric SMILES |

[Li].CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)COS(=O)(=O)N)C |

Canonical SMILES |

[Li].CC1(OC2COC3(C(C2O1)OC(O3)(C)C)COS(=O)(=O)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Topiramate is synthesized through a multi-step process that involves the protection of fructose, followed by sulfamation and deprotection . The key steps include:

Protection of Fructose: Fructose is protected using isopropylidene groups to form 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose.

Sulfamation: The protected fructose is then reacted with sulfamoyl chloride in the presence of a base to introduce the sulfamate group.

Deprotection: The final step involves the removal of the isopropylidene groups to yield topiramate.

Industrial Production Methods

Industrial production of topiramate follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency reactors and continuous flow processes to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Topiramate undergoes several types of chemical reactions, including:

Oxidation: Topiramate can be oxidized under specific conditions to form various degradation products.

Reduction: Reduction reactions are less common but can occur under certain conditions.

Substitution: The sulfamate group in topiramate can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfonic acids, while substitution reactions can yield various sulfamate derivatives .

Scientific Research Applications

Topiramate has a wide range of scientific research applications, including:

Mechanism of Action

Topiramate exerts its effects through multiple mechanisms, including:

Inhibition of Voltage-Gated Channels: Blocks sodium and calcium channels, reducing neuronal excitability.

Enhancement of Gamma-Aminobutyric Acid (GABA) Activity: Increases the activity of GABA, an inhibitory neurotransmitter.

Inhibition of Glutamate Receptors: Reduces excitatory neurotransmission by inhibiting kainate and AMPA receptors.

Inhibition of Carbonic Anhydrase: Inhibits both cytosolic and membrane-associated forms of carbonic anhydrase, affecting pH regulation.

Comparison with Similar Compounds

Comparison with Lithium

Efficacy in Bipolar Disorder and Mania

- Acute Mania: A double-blind trial (N=96) found comparable efficacy: topiramate (80.85% response rate) vs. However, topiramate showed faster onset (significant improvement by week 2 vs. lithium’s gradual effect) . In contrast, a Cochrane review (high-quality evidence) concluded lithium is superior to topiramate monotherapy for manic/mixed episodes, with greater reductions in Young Mania Rating Scale (YMRS) scores at 12 weeks . Adjunctive topiramate (with lithium) failed to show additional antimanic benefits in a randomized trial (N=46), with both groups achieving similar YMRS reductions (p=0.419) .

Cluster Headache (CH) Management

- Lithium is preferred for chronic CH (CCH), with 37% of patients achieving reduced attack frequency in a comparative study with verapamil.

- Topiramate demonstrated efficacy in 21–75% of CH patients in open-label studies but is less effective in pediatric CH (effective in 4/6 cases) .

Pharmacokinetic Interactions

- Coadministration increases lithium serum levels due to competition for renal excretion and sodium depletion. One case series reported lithium toxicity with topiramate . A pharmacokinetic study (N=24) found topiramate (200–600 mg/day) elevated lithium trough levels by 15–22%, necessitating dose adjustments .

Comparison with Other Anticonvulsants

Valproate Sodium

- Efficacy : Valproate and topiramate showed similar adjunctive efficacy with lithium in bipolar disorder. However, valproate is associated with higher metabolic risks (e.g., weight gain, dyslipidemia) .

- Safety : Topiramate’s weight-loss profile contrasts with valproate’s risk of hepatotoxicity and polycystic ovary syndrome .

Lamotrigine and Oxcarbazepine

- Lamotrigine is preferred for bipolar depression and rapid cycling, with fewer cognitive side effects than topiramate .

- Oxcarbazepine demonstrated comparable efficacy to lithium in acute mania but lacks robust evidence for CH .

Special Considerations

- Alcohol Dependence : Topiramate reduces alcohol consumption, a unique advantage over lithium .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.